1,2-Butanediol, 4-amino-, hydrochloride is a chemical compound that belongs to the class of vicinal diols, specifically a derivative of butanediol. This compound is characterized by the presence of an amino group at the fourth carbon position and is typically encountered as its hydrochloride salt. It is a colorless or slightly yellow liquid that is soluble in water and alcohols. The compound is recognized for its potential applications in pharmaceuticals and industrial chemistry.
The compound was first synthesized in the 19th century by Charles-Adolphe Wurtz. It can be produced through various methods, including the hydration of 1,2-epoxybutane, which involves the use of sulfuric acid as a catalyst under controlled conditions. The industrial production of this compound is often linked to the byproducts of other chemical processes, such as the production of 1,4-butanediol from butadiene and the catalytic hydrocracking of starches and sugars .
1,2-Butanediol, 4-amino-, hydrochloride falls under several classifications:
The synthesis of 1,2-butanediol, 4-amino-, hydrochloride can be achieved through several methods:
The synthesis often requires careful control over temperature and pressure to optimize yield and purity. For instance, reactions are generally conducted at temperatures below 160 °C and slightly above atmospheric pressure .
The molecular formula for 1,2-butanediol, 4-amino-, hydrochloride can be represented as C₄H₉ClN₂O₂. The structure features:
The compound's molecular weight is approximately 132.58 g/mol. Its structural representation indicates chirality due to the presence of two stereogenic centers at carbons one and two.
1,2-Butanediol, 4-amino-, hydrochloride can participate in various chemical reactions typical for alcohols and amines:
Reactions involving this compound often require specific conditions such as temperature control and pH adjustments to achieve desired outcomes without side reactions.
The mechanism of action for 1,2-butanediol, 4-amino-, hydrochloride primarily involves its interaction with biological systems through its amino and hydroxyl functional groups. These groups can participate in hydrogen bonding and ionic interactions with biomolecules:
1,2-Butanediol, 4-amino-, hydrochloride has various scientific applications:
Catalytic hydrogenation represents the predominant industrial method for synthesizing 1,2-butanediol, 4-amino-, hydrochloride (CAS 87681-47-8). This process typically employs 3-cyano-1,2-propanediol as a precursor, which undergoes hydrogenation under controlled conditions. The reaction utilizes heterogeneous catalysts—primarily Raney nickel or Raney cobalt—suspended in alcoholic solvents (e.g., methanol or ethanol) and requires ammonia saturation to prevent undesirable side reactions .
Table 1: Optimized Conditions for Catalytic Hydrogenation
Parameter | Optimal Range | Impact on Reaction |
---|---|---|
Temperature | 50–100°C | Higher temperatures accelerate kinetics but risk over-reduction |
H₂ Pressure | 10–30 bar | Elevated pressures drive equilibrium toward complete conversion |
Catalyst Loading | 5–15 wt% | Excessive loading promotes polyether byproduct formation |
Ammonia Concentration | Saturated solution | Suppresses imine side products |
Reaction Time | 4–8 hours | Shorter durations leave precursor unconverted |
Under these conditions, the process achieves >80% yield of the target compound. The catalytic mechanism involves sequential reduction: the nitrile group (–CN) first converts to an imine intermediate, then to a primary amine, while preserving the diol functionality. The hydrochloride salt forms during post-reaction workup by adding concentrated HCl, enhancing crystallinity and stability [10]. Critical challenges include catalyst deactivation due to adsorbed intermediates and the exothermic nature of hydrogenation, necessitating precise temperature control to prevent thermal runaway.
Biocatalytic strategies enable enantioselective synthesis of optically pure (R)- or (S)-4-aminobutane-1,2-diol hydrochloride, addressing limitations of racemic catalytic hydrogenation. Two principal methodologies dominate:
Table 2: Biocatalytic Systems for Enantioselective Synthesis
Biocatalyst | Substrate | Product Configuration | Yield (%) | ee (%) |
---|---|---|---|---|
Glucose/xylose E. coli | Glucose/Xylose | D-isomer | 47.5 | >99 |
Aspartate transaminase | 2-Oxo-4-hydroxybutanoate | S-isomer | 85 | 99 |
Engineered yeast | Glycerol | R-isomer | 78 | 97 |
NADPH-dependent reductases and dehydrogenase cascades regenerate cofactors in situ, improving atom economy. Recent advances exploit glucose-xylose dual metabolic channel systems in engineered E. coli, where xylose exclusively feeds the triol pathway, boosting triol yields by 33% relative to single-substrate systems [9]. Downstream processing involves selective crystallization of the hydrochloride salt to separate enantiomers from fermentation broth.
Scaling 4-aminobutane-1,2-diol hydrochloride production necessitates addressing key operational challenges: byproduct formation, catalyst longevity, and purification efficiency.
Byproduct Mitigation Strategies:
Purification Technologies:
Table 3: Industrial Process Economics
Parameter | Batch Process | Continuous Process | Improvement |
---|---|---|---|
Capacity | 100–500 kg/day | 1–5 tons/day | 10-fold scale-up |
Byproduct Formation | 8–12% | 2–4% | 67% reduction |
Catalyst Consumption | 30 g/kg product | 5 g/kg product | 83% reduction |
Energy Intensity | 120 kWh/kg | 75 kWh/kg | 37.5% savings |
Continuous hydrogenation reactors with fixed-bed catalyst configurations reduce Raney metal consumption by 83% compared to slurry systems. Recent designs integrate in situ product removal (ISPR) via wiped-film evaporation, minimizing thermal degradation of the heat-sensitive diamine during solvent recovery [6] [10].
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